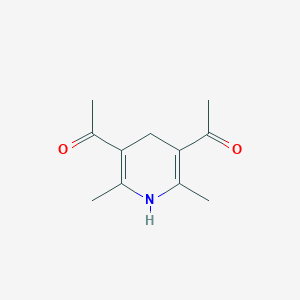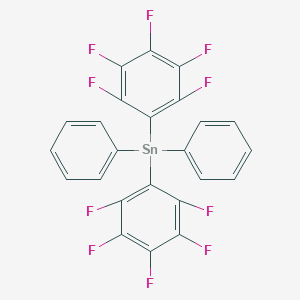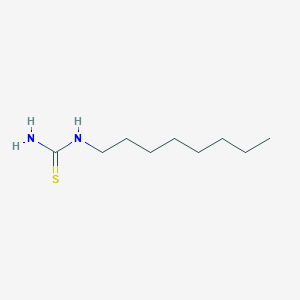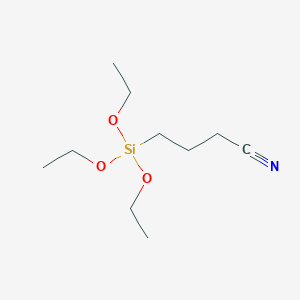
3-Cyanopropyltriethoxysilane
概要
説明
3-Cyanopropyltriethoxysilane is an organosilicon compound with the chemical formula (C₂H₅O)₃Si(CH₂)₃CN. It is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom. This compound is widely used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials .
作用機序
Target of Action
3-Cyanopropyltriethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . The primary targets of CPTS are various organic and inorganic materials, where it acts as a coupling agent . It is used to modify the surface characteristics of these materials, enhancing their properties for specific applications .
Mode of Action
CPTS interacts with its targets through a process known as silanization . The ethoxy groups on the silane molecule undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the target material’s surface, forming strong covalent bonds . This results in the attachment of the cyanoalkyl group to the surface, altering its properties .
Biochemical Pathways
It is known that the compound can be used to modify the surface characteristics of biopolymers , potentially affecting their interactions with other molecules.
Pharmacokinetics
It is known to be moisture sensitive , suggesting that its stability and bioavailability could be affected by the presence of water.
Result of Action
The primary result of CPTS’s action is the modification of the surface properties of the target material . For example, it has been used in the synthesis of titanium-based sorbents for solid-phase extraction of aromatic amines from river water , and in the development of organically modified silicate films coated on gold electrodes for the detection of ametryn .
Action Environment
The action of CPTS is influenced by environmental factors such as temperature and humidity. As a moisture-sensitive compound , its reactivity and stability can be affected by the presence of water. Additionally, its boiling point is 100-101 °C at 6 mmHg , suggesting that it may evaporate under high-temperature conditions.
準備方法
Synthetic Routes and Reaction Conditions
3-Cyanopropyltriethoxysilane can be synthesized through the reaction of 3-chloropropyltriethoxysilane with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of 3-chloropropyltriethoxysilane and sodium cyanide to a reactor. The reaction mixture is maintained at a specific temperature and pressure to ensure optimal yield. The product is then separated and purified using distillation techniques .
化学反応の分析
Types of Reactions
3-Cyanopropyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
3-Cyanopropyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and bioassays.
Medicine: Utilized in the development of drug delivery systems and medical implants.
類似化合物との比較
Similar Compounds
- 3-Aminopropyltriethoxysilane
- 3-Mercaptopropyltriethoxysilane
- 3-Chloropropyltriethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
Uniqueness
3-Cyanopropyltriethoxysilane is unique due to its cyano group, which provides additional reactivity compared to other similar compounds. This allows for a broader range of chemical modifications and applications, particularly in the development of advanced materials and surface treatments .
特性
IUPAC Name |
4-triethoxysilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIURMCNTDVGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061440 | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-47-6 | |
| Record name | 3-Cyanopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(triethoxysilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANOPROPYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78W6A24DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Cyanopropyltriethoxysilane interact with surfaces and what are the downstream effects?
A: this compound (CPTES) is a bifunctional molecule containing a hydrolyzable ethoxysilane group and a terminal cyano group. The ethoxysilane group allows CPTES to chemically bind to hydroxylated surfaces like silica [, , ] or modified polymers like polyimide [], forming strong covalent Si-O-Si bonds. This surface modification introduces the cyano group, which can then interact with other materials or molecules. For instance, the cyano groups introduced onto polyimide films were found to significantly improve adhesion with copper metal, increasing peel strength by 2.3-2.4 times compared to unmodified films [].
Q2: Can you describe the structural characteristics of this compound?
A2: this compound has the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol. While the provided research papers don't offer specific spectroscopic data, one can infer characteristic peaks from its structure:
Q3: How does the choice of surface treatment method using CPTES impact its effectiveness?
A: Research suggests that the method used to treat surfaces with CPTES significantly affects the performance of the final material. Comparing washing and filtering methods for silica surface treatment with CPTES prior to metallocene catalyst immobilization revealed that while filtering resulted in higher Zr content, the washing method led to significantly higher ethylene polymerization activity []. This highlights the importance of optimizing the surface treatment procedure for specific applications.
Q4: Does this compound demonstrate any specific material compatibility?
A: CPTES exhibits compatibility with both organic and inorganic materials, making it a versatile surface modifier. Its successful application in modifying silica [, ], polyimide [], and integration into polydimethylsiloxane [] showcases its versatility and potential across diverse material platforms.
Q5: What are the implications of varying the ratio of different organoalkoxysilanes during the synthesis of mesoporous silica materials?
A: Research using hyperpolarized 129Xe NMR has shown that changing the ratio of this compound (CPTES) and 3-[2-(2-aminoethylamino)ethylamino]propyltrimethoxysilane (AEPTMS) during the synthesis of mesoporous silica materials allows for fine-tuning the surface properties and functionalities []. This control over surface characteristics is crucial for tailoring materials for specific applications, such as drug delivery or catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


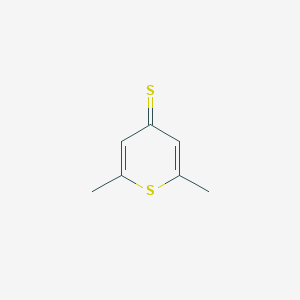
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
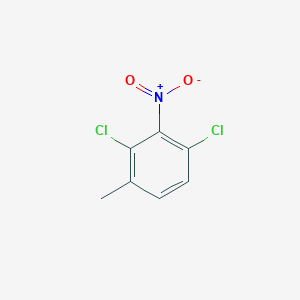
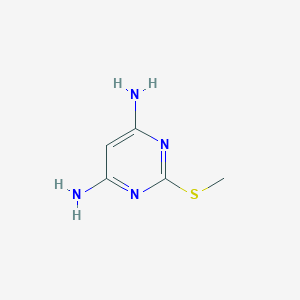
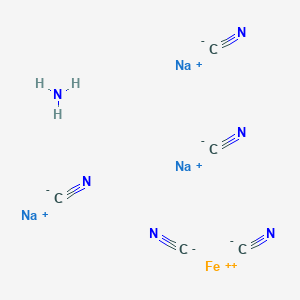

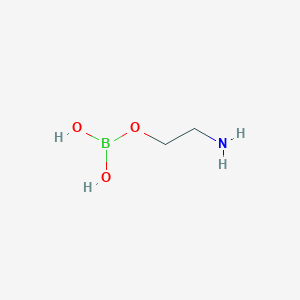
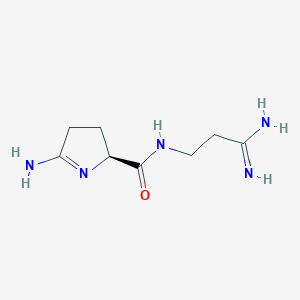
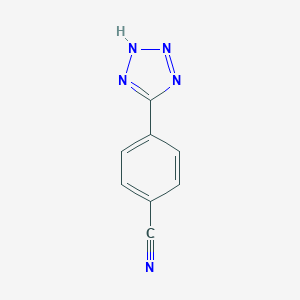
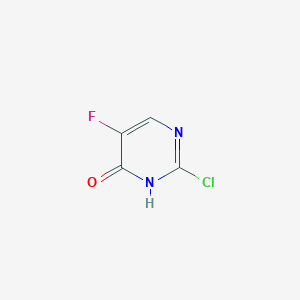
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
